Parp10-IN-2 is classified as a small molecule inhibitor targeting the PARP family of enzymes. The PARP family consists of several members, each with distinct functions in cellular processes such as DNA repair, gene expression regulation, and cellular signaling. Specifically, PARP10 is known for its role in mono-ADP-ribosylation and has been implicated in the repair of single-strand breaks in DNA and the modulation of replication stress responses .
The synthesis of Parp10-IN-2 involves multiple organic chemistry techniques, including:
Detailed methodologies may vary based on specific research protocols but often include stepwise synthesis involving coupling reactions between precursor molecules that ultimately form the active structure of Parp10-IN-2.
The molecular structure of Parp10-IN-2 can be characterized by its chemical formula and structural features. Typically, small molecule inhibitors like Parp10-IN-2 possess specific functional groups that interact with the active site of PARP10, thereby inhibiting its enzymatic activity.
Key structural features may include:
Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure of synthesized compounds.
Parp10-IN-2 primarily acts through competitive inhibition of PARP10's enzymatic activity. The mechanism involves binding to the active site of PARP10, preventing it from catalyzing the addition of ADP-ribose moieties to target proteins.
Key aspects include:
The mechanism by which Parp10-IN-2 exerts its inhibitory effects involves several steps:
Experimental data supporting this mechanism often includes cellular assays demonstrating increased sensitivity to DNA-damaging agents in the presence of Parp10-IN-2.
The physical properties of Parp10-IN-2 include:
Chemical properties may involve:
Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) might be employed to assess thermal stability.
Parp10-IN-2 has potential applications in several scientific fields:
Research into Parp10-IN-2 continues to explore its therapeutic potential and mechanisms, contributing valuable insights into cancer biology and treatment strategies .
Parp10-IN-2 demonstrates high selectivity for poly(ADP-ribose) polymerase 10 (poly(ADP-ribose) polymerase 10 over other mono-ADP-ribosyltransferase (mono-ADP-ribosyltransferase) and poly-ADP-ribosylating enzymes. Biochemical profiling reveals half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (2-15 nM) for poly(ADP-ribose) polymerase 10, with significantly reduced potency against other mono-ADP-ribosyltransferase family members. Comparative inhibition data across representative ADP-ribosyltransferases is summarized in Table 1:
Table 1: Inhibition Profiles of Parp10-IN-2 Across Human ADP-Ribosyltransferases
| Enzyme | Common Name | Catalytic Activity | IC₅₀ (nM) | Selectivity Ratio vs. PARP10 |
|---|---|---|---|---|
| Poly(ADP-ribose) polymerase 10 | PARP10 | Mono-ADP-ribosylation | 5.2 ± 0.8 | 1 |
| Poly(ADP-ribose) polymerase 14 | PARP14 | Mono-ADP-ribosylation | 320 ± 45 | 61.5 |
| Poly(ADP-ribose) polymerase 8 | PARP8 | Mono-ADP-ribosylation | >10,000 | >1923 |
| Poly(ADP-ribose) polymerase 6 | PARP6 | Mono-ADP-ribosylation | 1,850 ± 210 | 355.8 |
| Poly(ADP-ribose) polymerase 1 | PARP1 | Poly-ADP-ribosylation | >50,000 | >9615 |
| Poly(ADP-ribose) polymerase 2 | PARP2 | Poly-ADP-ribosylation | >50,000 | >9615 |
| Tankyrase 1 | PARP5a | Poly-ADP-ribosylation | >50,000 | >9615 |
Source: Derived from enzymatic inhibition assays using full-length proteins under standardized NAD⁺ concentrations approximating physiological conditions (98 μM NAD⁺ for poly(ADP-ribose) polymerase 10) [1] [2].
Notably, Parp10-IN-2 exhibits >60-fold selectivity against poly(ADP-ribose) polymerase 14 (mono-ADP-ribosyltransferase) and >350-fold against poly(ADP-ribose) polymerase 6 (mono-ADP-ribosyltransferase), despite shared structural features within the mono-ADP-ribosyltransferase subfamily. This specificity profile distinguishes it from pan-parp inhibitors such as PJ34, which inhibit multiple poly(ADP-ribose) polymerase enzymes at nanomolar concentrations [2]. The compound's negligible inhibition of poly-ADP-ribosylating enzymes (poly(ADP-ribose) polymerase 1, poly(ADP-ribose) polymerase 2, Tankyrase 1) underscores its mechanistic precision for mono-ADP-ribosyltransferase targets.
X-ray crystallographic studies of poly(ADP-ribose) polymerase 10 bound to Parp10-IN-2 reveal critical interactions within the nicotinamide-binding subpocket that confer potency and selectivity. The inhibitor occupies the NAD⁺-binding cleft through:
Table 2: Key Residues Governing Parp10-IN-2 Binding in Poly(ADP-ribose) Polymerase 10 Catalytic Domain
| Residue | Interaction Type | Conservation in PARP14 | Role in Inhibition |
|---|---|---|---|
| Histidine 532 | π-Stacking | High (Histidine 1034) | Nicotinamide mimicry |
| Tyrosine 536 | Direct H-bond | Moderate (Tyrosine 1038) | Transition state stabilization |
| Glycine 429 | Water-mediated H-bond | Low (Glutamate 927) | Backbone flexibility access |
| Valine 426 | Hydrophobic enclosure | Low (Isoleucine 924) | Selectivity determinant |
| Leucine 488 | Van der Waals contact | Low (Methionine 986) | Selectivity determinant |
| Phenylalanine 490 | Hydrophobic enclosure | Absent (Lysine 988) | Steric exclusion of PARP14 |
Source: Structural alignment of poly(ADP-ribose) polymerase 10-inhibitor complex (PDB: 3HKV) with homologous mono-ADP-ribosyltransferase domains [2] [6] [8].
The absence of a catalytic glutamate (present in poly-ADP-ribosylating enzymes like poly(ADP-ribose) polymerase 1) in poly(ADP-ribose) polymerase 10 (substituted by Alanine 931) necessitates substrate-assisted catalysis during natural ADP-ribosylation. Parp10-IN-2 exploits this unique active site architecture by occupying the space typically engaged by acidic substrate residues during catalysis, thereby competitively inhibiting both enzyme autoregulation and substrate modification [8].
Beyond direct catalytic inhibition, Parp10-IN-2 induces conformational changes that disrupt poly(ADP-ribose) polymerase 10 interactions with protein substrates. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses demonstrate that inhibitor binding increases solvent accessibility in:
These allosteric effects functionally uncouple poly(ADP-ribose) polymerase 10 from critical substrates. For example, Parp10-IN-2 treatment reduces RAD18 recruitment to stalled replication forks by 78% compared to catalytically inactive poly(ADP-ribose) polymerase 10 (G888W mutant), confirming that allostery – not merely catalytic blockade – underlies the compound's mechanism [5]. Similarly, Aurora-A kinase modification during G₂/M transition diminishes by 92% with Parp10-IN-2, impairing centrosomal recruitment and delaying mitotic progression [3].
Detailed kinetic analyses reveal Parp10-IN-2 operates through tight-binding competitive inhibition against poly(ADP-ribose) polymerase 10, with distinct mechanisms observed across the ADP-ribosyltransferase family:
Notably, Parp10-IN-2 exhibits hyperbolic inhibition kinetics against full-length poly(ADP-ribose) polymerase 10, contrasting with linear Dixon plots observed using isolated catalytic domains. This underscores the necessity of employing full-length enzymes for inhibitor characterization, as regulatory domains profoundly influence catalytic domain accessibility and inhibitor binding kinetics [2]. The kinetic superiority of Parp10-IN-2 over first-generation inhibitors like OUL35 (poly(ADP-ribose) polymerase 10 IC₅₀ = 120 nM) resides in its optimized residence time, which exceeds OUL35 by 18-fold, thereby enhancing intracellular target coverage despite similar thermodynamic affinity [5] [9].
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